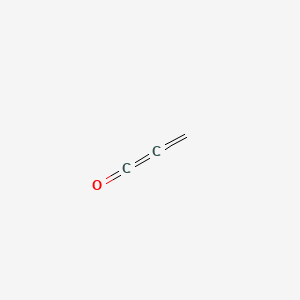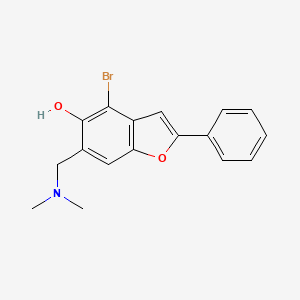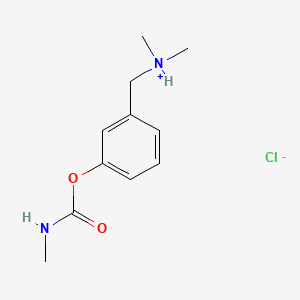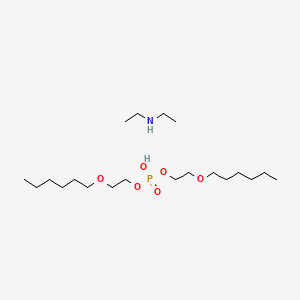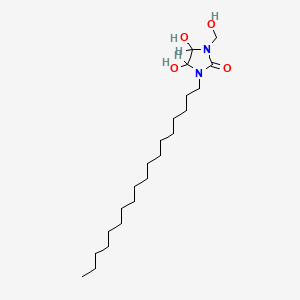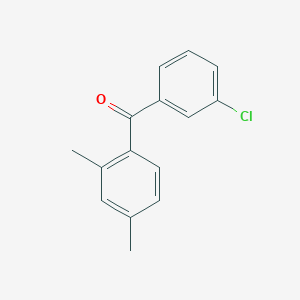
(3-Chlorophenyl)(2,4-dimethylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chlorophenyl)(2,4-dimethylphenyl)methanone: is a complex organic compound characterized by its aromatic structure It consists of a benzene ring substituted with a chlorine atom and two methyl groups, along with a ketone functional group
Synthetic Routes and Reaction Conditions:
Benzene Derivatives Synthesis: The compound can be synthesized starting from benzene derivatives through a series of reactions including halogenation and Friedel-Crafts acylation.
Friedel-Crafts Acylation: This involves the acylation of benzene derivatives using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Purification: The final product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Catalyst Optimization: The use of optimized catalysts and reaction conditions helps in achieving higher efficiency and reducing by-products.
Análisis De Reacciones Químicas
(3-Chlorophenyl)(2,4-dimethylphenyl)methanone: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and strong acids or bases are employed.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Various halogenated and alkylated derivatives.
Aplicaciones Científicas De Investigación
(3-Chlorophenyl)(2,4-dimethylphenyl)methanone: has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of infections and inflammation.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which (3-Chlorophenyl)(2,4-dimethylphenyl)methanone exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules.
Pathways Involved: It may modulate signaling pathways related to inflammation, microbial growth, or oxidative stress.
Comparación Con Compuestos Similares
(3-Chlorophenyl)(2,4-dimethylphenyl)methanone: can be compared with other similar compounds such as (3-Chlorophenyl)(2,6-dimethylphenyl)methanone and (3-Chlorophenyl)(2,4-dimethylphenyl)ethanone . These compounds share similar structural features but differ in the position of the methyl groups and the type of carbonyl group. The unique arrangement of substituents in This compound contributes to its distinct chemical and biological properties.
Propiedades
Número CAS |
57800-68-7 |
|---|---|
Fórmula molecular |
C15H13ClO |
Peso molecular |
244.71 g/mol |
Nombre IUPAC |
(3-chlorophenyl)-(2,4-dimethylphenyl)methanone |
InChI |
InChI=1S/C15H13ClO/c1-10-6-7-14(11(2)8-10)15(17)12-4-3-5-13(16)9-12/h3-9H,1-2H3 |
Clave InChI |
COFUWPXPXNYUOV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)C2=CC(=CC=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Anilino-2-[(4-methylphenyl)sulfonylamino]-5-oxopentanoic acid](/img/structure/B15346400.png)
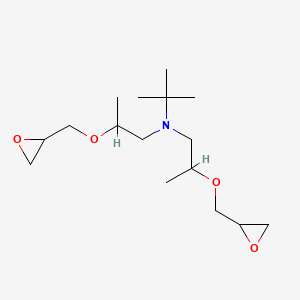
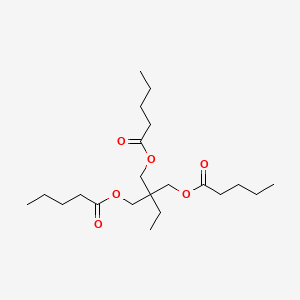
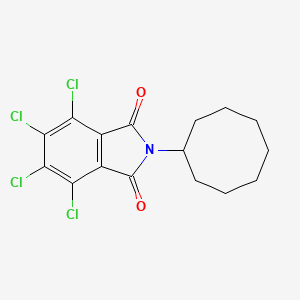
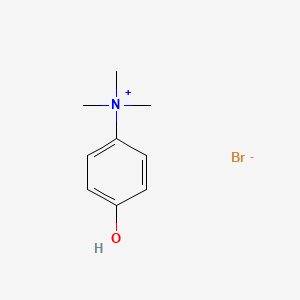
![4-[Diethyl(methyl)azaniumyl]-2,2-diphenylbutanimidate--hydrogen iodide (1/1)](/img/structure/B15346417.png)
![Palladium, di-mu-chlorodichlorobis[1,1'-thiobis[butane]]di-](/img/structure/B15346419.png)
